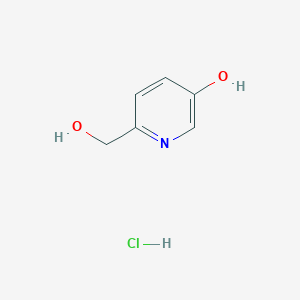

5-Hydroxy-2-pyridinemethanol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-(hydroxymethyl)pyridin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c8-4-5-1-2-6(9)3-7-5;/h1-3,8-9H,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIXHICUWDKYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595989 | |

| Record name | 6-(Hydroxymethyl)pyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74386-51-9 | |

| Record name | NSC115197 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Hydroxymethyl)pyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 5 Hydroxy 2 Pyridinemethanol Hydrochloride and Its Precursors

Established Laboratory-Scale Synthesis of 5-Hydroxy-2-pyridinemethanol Hydrochloride

The laboratory-scale synthesis of this compound typically involves a sequence of reactions beginning with a suitably substituted pyridine (B92270) derivative. A common strategy involves the oxidation of a methyl group at the 2-position to an aldehyde, followed by the reduction of the aldehyde to a hydroxymethyl group, and finally, the formation of the hydrochloride salt.

A plausible and frequently utilized pathway for the synthesis of this compound begins with the precursor 5-hydroxy-2-methylpyridine (B31158). sigmaaldrich.comnih.gov This route can be conceptually divided into three key stages:

Oxidation: The methyl group of 5-hydroxy-2-methylpyridine is oxidized to form the intermediate aldehyde, 5-hydroxypicolinaldehyde (B1296277). wikipedia.org This transformation is a critical step in functionalizing the pyridine ring for the subsequent reduction.

Reduction: The aldehyde functional group of 5-hydroxypicolinaldehyde is then selectively reduced to a primary alcohol, yielding 5-Hydroxy-2-pyridinemethanol. nih.gov

Salt Formation: Finally, the synthesized 5-Hydroxy-2-pyridinemethanol is treated with hydrochloric acid to produce the stable hydrochloride salt, this compound. nih.gov

This sequence of hydrolysis and reduction is a fundamental approach in organic synthesis to achieve the desired functional group transformation from a methyl group to a hydroxymethyl group.

For the oxidation step , various oxidizing agents and catalytic systems can be employed. For instance, the aerobic oxidation of methylpyridines to pyridinecarboxylic acids has been successfully achieved using a radical catalyst like N-hydroxyphthalimide (NHPI) in the presence of Co(II) and/or Mn(II) salts. researchgate.net While this method yields a carboxylic acid, modifications can be tailored to stop the oxidation at the aldehyde stage. The vapor phase oxidation of substituted pyridines over a modified vanadium oxide catalyst has also been investigated. ect-journal.kzresearchgate.net

For the reduction of the aldehyde , common reducing agents such as sodium borohydride (B1222165) or catalytic hydrogenation are typically effective. The choice of reducing agent and solvent can influence the selectivity and yield of the reaction.

The final hydrochloride salt formation is generally a straightforward acid-base reaction. Treatment of the free base, 5-Hydroxy-2-pyridinemethanol, with a solution of hydrogen chloride in a suitable solvent like ether or isopropanol, followed by precipitation or crystallization, affords the desired hydrochloride salt.

Optimization strategies often involve screening different catalysts, solvents, reaction temperatures, and reaction times for each step to identify the conditions that provide the highest yield and purity of the final product.

Precursor Synthesis and Intermediates Relevant to this compound Production

The availability and purity of key precursors are paramount for the successful synthesis of this compound.

5-Hydroxypicolinaldehyde, also known as 5-hydroxypyridine-2-carbaldehyde, is a key intermediate in the synthesis of the target compound. frontierspecialtychemicals.comnih.govsigmaaldrich.com One established method for its preparation is the diazotization of 2-amino-5-hydroxypyridine, followed by a Sandmeyer-type reaction.

A common starting material for the synthesis of related pyridine aldehydes is the corresponding methylpyridine. wikipedia.org For example, 2-formylpyridine can be prepared by the oxidation of 2-methylpyridine. wikipedia.org

Table 1: Synthesis of 5-Hydroxypicolinaldehyde

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-Amino-5-methylpyridine | 1. H₂SO₄, H₂O, NaNO₂, 0-5°C | 2-Hydroxy-5-methylpyridine | orgsyn.org |

| 2-Hydroxy-5-methylpyridine | Oxidation (e.g., with MnO₂) | 5-Hydroxypicolinaldehyde | wikipedia.org |

2-Pyridinemethanol (B130429) is a fundamental building block and its synthesis is well-documented. A common industrial method involves the catalytic hydrogen reduction of 2-cyanopyridine (B140075) in an acidic aqueous solution. google.com Another approach involves the hydrolysis of 2-acetoxymethylpyridine. google.com

Functionalized analogs, such as those with a hydroxyl group on the pyridine ring, are also important. For instance, 3-Hydroxy-2-pyridinemethanol hydrochloride is a known compound used in various synthetic applications. orgsyn.org The synthesis of these analogs often follows similar principles of functional group manipulation on the pyridine ring.

Table 2: Synthesis of 2-Pyridinemethanol

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-Picoline | 1. Glacial acetic acid, H₂O₂ | 2-Pyridine N-oxide | google.com |

| 2-Pyridine N-oxide | Acetic anhydride (B1165640), then KOH solution | 2-Pyridinemethanol | google.com |

| 2-Cyanopyridine | Catalytic hydrogen reduction (e.g., Raney-nickel) in acidic solution | 2-Pyridinemethanol | google.com |

2-Chloromethylpyridine hydrochloride is another relevant intermediate, particularly in the synthesis of various pyridine-containing compounds. A common method for its preparation is the reaction of 2-pyridinemethanol with thionyl chloride. nih.gov This reaction typically proceeds with high yield.

An alternative route involves the direct chlorination of 2-picoline N-oxide using a chlorinating agent like phosphoryl chloride in the presence of a base.

Table 3: Synthesis of 2-Chloromethylpyridine Hydrochloride

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Pyridinemethanol | Thionyl chloride | 2-Chloromethylpyridine hydrochloride | High | nih.gov |

| 2-Picoline N-oxide | Phosphoryl chloride, triethylamine (B128534) | 2-Chloromethylpyridine | ~90% conversion | sigmaaldrich.com |

Industrial-Scale Synthesis Approaches for Hydroxypyridinemethanols

The large-scale production of hydroxypyridinemethanols, including the precursor to this compound, often relies on multi-step sequences starting from readily available and cost-effective pyridine derivatives. A common and industrially viable strategy involves the oxidation of a substituted picoline, followed by rearrangement and hydrolysis.

A representative industrial method for producing a pyridinemethanol, which can be conceptually adapted for a hydroxylated analog, starts with 2-picoline. google.com This process involves the N-oxidation of the pyridine ring, a key activation step. The resulting pyridine-N-oxide is then subjected to a rearrangement reaction, typically using acetic anhydride, to introduce a functional group at the 2-methyl position. Subsequent hydrolysis yields the desired pyridinemethanol. google.com

For the synthesis of a 5-hydroxy substituted pyridinemethanol, a plausible industrial route would commence with a correspondingly substituted picoline, such as 3-hydroxy-6-methylpyridine. The synthesis would proceed through the following key transformations:

N-Oxidation: The starting hydroxypicoline is oxidized to its N-oxide. Common oxidizing agents for this transformation on an industrial scale include hydrogen peroxide in acetic acid. google.comgoogle.com This step is crucial for activating the pyridine ring for subsequent functionalization.

Boekelheide Rearrangement: The pyridine-N-oxide undergoes a rearrangement reaction. Treatment with an activating agent like acetic anhydride leads to the formation of an acetoxymethyl group at the 2-position.

Hydrolysis: The resulting acetate (B1210297) ester is then hydrolyzed under basic or acidic conditions to yield the final 5-Hydroxy-2-pyridinemethanol.

Salt Formation: Finally, treatment with hydrochloric acid would produce the target compound, this compound, facilitating its isolation and improving its stability.

| Step | Reactants | Reagents/Conditions | Product |

| 1. N-Oxidation | 3-Hydroxy-6-methylpyridine | Hydrogen Peroxide, Acetic Acid | 3-Hydroxy-6-methylpyridine-N-oxide |

| 2. Rearrangement | 3-Hydroxy-6-methylpyridine-N-oxide | Acetic Anhydride | 2-Acetoxymethyl-5-hydroxypyridine |

| 3. Hydrolysis | 2-Acetoxymethyl-5-hydroxypyridine | Base (e.g., NaOH) or Acid | 5-Hydroxy-2-pyridinemethanol |

| 4. Salt Formation | 5-Hydroxy-2-pyridinemethanol | Hydrochloric Acid (HCl) | This compound |

Novel Synthetic Transformations Leading to the Pyridinemethanol Core

Beyond traditional industrial methods, the development of novel synthetic strategies offers more efficient, selective, and sustainable routes to the pyridinemethanol core. These modern approaches often employ advanced catalytic systems and innovative reaction pathways.

A significant area of research is the direct C-H functionalization of the pyridine ring. This strategy avoids the need for pre-functionalized starting materials, thus increasing atom economy and reducing the number of synthetic steps. Transition-metal catalysis, particularly with palladium, nickel, and rare-earth metals, has enabled the direct introduction of various functional groups onto the pyridine scaffold. beilstein-journals.orgnih.gov For the synthesis of hydroxypyridinemethanols, this could involve the direct hydroxylation or the introduction of a group that can be readily converted to a hydroxymethyl function.

Other innovative approaches include biocatalysis and electrochemical synthesis. Biocatalytic methods utilize enzymes to perform highly selective transformations under mild conditions, offering a green alternative to traditional chemical synthesis. rsc.orgnih.gov Electrochemical methods provide another environmentally friendly route, using electricity to drive chemical reactions and often avoiding harsh reagents. scispace.comgoogle.com

Furan (B31954) Ring Expansion Reactions for Hydroxypyridine Formation

A particularly elegant and novel strategy for the construction of the hydroxypyridine core involves the ring expansion of furan derivatives. This approach is attractive as furans are readily available from renewable biomass sources. chemistryviews.org

The general principle of this transformation involves the reaction of a furan derivative, often a furfuryl alcohol or a related compound, with an amine source, leading to the expansion of the five-membered furan ring into a six-membered pyridine ring. This process typically involves an oxidative ring opening followed by recyclization and aromatization to furnish the hydroxypyridine.

Recent research has demonstrated the feasibility of this approach using various catalytic systems. For example, the oxidation of furfurylamines with hydrogen peroxide, catalyzed by a recyclable solid acid catalyst, can produce 3-hydroxypyridines. rsc.org This method highlights the potential for developing sustainable processes for hydroxypyridine synthesis.

Another study details the synthesis of 2-heteroaryl-3-hydroxypyridines through the ring expansion of 2-acylfurans with ammonia (B1221849). rsc.org This reaction proceeds via an initial addition of ammonia to the furan ring, followed by a cascade of reactions leading to the final pyridine product.

The key steps in a typical furan ring expansion to a hydroxypyridine are outlined below:

| Step | Description | Intermediate/Product |

| 1. Furan Activation | The furan ring is activated, often through reaction at the 2-position. | Activated Furan Derivative |

| 2. Ring Opening | The activated furan undergoes ring opening, typically initiated by an oxidizing agent or a nucleophile. | Acyclic Intermediate |

| 3. Cyclization | The acyclic intermediate cyclizes to form a dihydropyridine (B1217469) derivative. | Dihydropyridine Intermediate |

| 4. Aromatization | The dihydropyridine intermediate is aromatized to yield the final hydroxypyridine product. | Hydroxypyridine |

This ring expansion methodology represents a significant advancement in pyridine synthesis, offering a convergent and potentially more sustainable route to valuable hydroxypyridine building blocks, including the precursors for this compound.

Chemical Reactivity and Transformation Pathways of 5 Hydroxy 2 Pyridinemethanol Hydrochloride

Oxidation Reactions and Product Characterization

The oxidation of 5-Hydroxy-2-pyridinemethanol can be directed towards the hydroxymethyl group, potentially yielding the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and oxidizing agents employed.

Formation of Corresponding Carboxylic Acids

The oxidation of the primary alcohol on the pyridine (B92270) ring to a carboxylic acid is a fundamental transformation. While direct oxidation studies on 5-Hydroxy-2-pyridinemethanol hydrochloride are not extensively detailed, analogous transformations in similar structures, such as other pyridin-2-yl based ligands, are well-documented. For instance, manganese-based catalysts in the presence of hydrogen peroxide have been shown to facilitate the decomposition of pyridyl ligands to form pyridine-2-carboxylic acid. rsc.orgcas.org This suggests that strong oxidizing conditions can convert the hydroxymethyl group of 5-Hydroxy-2-pyridinemethanol into a carboxyl group, yielding 5-Hydroxy-pyridine-2-carboxylic acid. The reaction mechanism generally involves the initial oxidation of the alcohol to an aldehyde, which is then further oxidized to the carboxylic acid. The stability of the resulting carboxylic acid is a key factor, and in some cases, the reaction can be challenging due to the electronic nature of the pyridine ring.

Selective Aerobic Oxidation of the Hydroxymethyl Group

Selective aerobic oxidation represents a greener and more controlled method for converting alcohols to aldehydes or carboxylic acids. Research on analogous compounds like 5-(hydroxymethyl)furfural (HMF) provides significant insight into potential pathways for 5-Hydroxy-2-pyridinemethanol. Catalytic systems, such as those based on copper/cerium oxides, have demonstrated high efficiency and selectivity for the aerobic oxidation of the hydroxymethyl group in water, yielding the corresponding carboxylic acid. mdpi.com Similarly, ruthenium-catalyzed aerobic oxidation, often supported on materials like magnesium oxide, is effective for converting HMF to 2,5-furandicarboxylic acid (FDCA), a process that proceeds through aldehyde intermediates. google.com These methods often operate under relatively mild conditions using oxygen or air as the terminal oxidant and can be highly selective, minimizing side reactions on the aromatic ring. mdpi.comgoogle.com The application of visible-light photoredox catalysis also presents a modern approach for selective aerobic oxidation of related heterocyclic systems. nsf.gov

Reduction Reactions and Pathways

Reduction reactions of this compound can target the pyridine ring. The catalytic hydrogenation of the pyridine nucleus to the corresponding piperidine (B6355638) is a common and significant transformation. This reaction typically requires a metal catalyst and a source of hydrogen.

Catalytic hydrogenation of hydroxypyridines has historically been challenging. youtube.com However, effective methods have been developed. Platinum group metals such as rhodium, palladium, platinum, and ruthenium are considered the most effective catalysts for this purpose. researchgate.netnih.gov The hydrogenation of hydroxypyridines can be successfully achieved by dissolving the substrate in an anhydride (B1165640) of a lower carboxylic acid, such as acetic anhydride, which stabilizes the enol form of the hydroxypyridine as an ester, facilitating the hydrogenation of the ring. youtube.com The resulting hydroxypiperidine ester is then hydrolyzed to yield the final product. youtube.com

Ruthenium-based catalysts, in particular, have shown excellent activity for the hydrogenation of various aromatic compounds, including pyridines, under relatively mild conditions. researchgate.net For example, ruthenium supported on hydrophobic poly(divinylbenzene) has been used for the efficient hydrogenation of pyridines in water. acs.org These reactions typically result in the full saturation of the pyridine ring to produce the corresponding piperidine derivative.

Table 1: Catalysts and Conditions for Pyridine Ring Hydrogenation

This table is a summary of general findings for pyridine derivatives and is illustrative of potential conditions for 5-Hydroxy-2-pyridinemethanol.

| Catalyst | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|

| Platinum Group Metals (Pt, Pd, Rh) | Acetic Anhydride, followed by hydrolysis | Hydroxypiperidine | youtube.com |

| Ruthenium on Poly(divinylbenzene) (Ru/PDVB) | Water, 100 °C, 1.0 MPa H₂ | Piperidine | acs.org |

| Ruthenium Dioxide (HxRuO₂) | 2 MPa H₂, 50 °C | Fully hydrogenated ring (e.g., Cyclohexane from Benzene) | researchgate.net |

Nucleophilic Substitution Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group of 5-Hydroxy-2-pyridinemethanol can be activated to become a good leaving group, enabling nucleophilic substitution reactions. This is a crucial pathway for further functionalization of the molecule.

Conversion to Halogenated Pyridinemethanols (e.g., Chlorination)

A common method for converting a primary alcohol, such as the hydroxymethyl group, into a chloride is through reaction with tosyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (TEA). acs.org While the expected product might be the tosylate, under certain conditions, the corresponding chloride is formed instead. acs.org This provides a direct and mild method for preparing chlorinated pyridinemethanols from the alcohol precursor. acs.org The reaction proceeds via an in-situ formation of a tosylate intermediate, which is then displaced by the chloride ion generated from the hydrochloride salt of the base (e.g., triethylammonium (B8662869) hydrochloride). acs.org

Mechanism of Tosylation vs. Chlorination Divergence

The reaction of pyridine methanols with tosyl chloride can yield either the tosylate or the chloride, and the outcome is predictable based on the electronic properties of the pyridine ring.

The general mechanism involves the initial reaction of the alcohol with tosyl chloride to form the corresponding tosylate. acs.org If a base such as triethylamine (TEA) is used, it neutralizes the HCl byproduct, forming triethylammonium hydrochloride. acs.org The chloride ion from this salt can then act as a nucleophile, displacing the tosylate group (which is an excellent leaving group) to yield the chlorinated product. acs.org

The divergence between tosylation and chlorination depends on the substituents on the pyridine ring.

Tosylation Favored : When electron-donating groups are attached to the pyridine ring, tosylation is the favored outcome. For example, 6-methyl-2-pyridinemethanol (B71962) reacts with TsCl to form 6-methyl-2-tosyloxymethylpyridine. acs.org The electron-donating group increases the electron density on the ring, which may disfavor the subsequent nucleophilic attack by the chloride ion.

Chlorination Favored : When electron-withdrawing groups are attached to the pyridine ring, chlorination is more likely to occur. The presence of the nitrogen atom in the pyridine ring already exerts a strong inductive electron-withdrawing effect, which can destabilize the transition state for tosylate formation and facilitate the subsequent nucleophilic attack by chloride. acs.org

Table 2: Reaction Outcomes of Pyridine Methanols with Tosyl Chloride

| Substrate | Ring Substituent Effect | Primary Product | Reference |

|---|---|---|---|

| Pyridine Methanols with Electron-Donating Groups (e.g., -CH₃) | Electron-donating | Tosylates | acs.org |

| Pyridine Methanols with Electron-Withdrawing Groups | Electron-withdrawing | Chlorides |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further exacerbated by the protonation of the pyridine nitrogen in the hydrochloride form, which imparts a positive charge and significantly deactivates the ring towards electrophilic attack. Generally, electrophilic substitution on the pyridine ring is sluggish and requires forcing conditions compared to benzene. When substitution does occur on an unsubstituted pyridine ring, it typically proceeds at the 3- and 5-positions, which are meta to the nitrogen atom and thus less deactivated. rsc.org

However, the substituents on the pyridine ring of this compound play a crucial role in directing incoming electrophiles. The hydroxyl group (-OH) at the 5-position is a powerful activating group and directs electrophiles to the ortho and para positions relative to itself. youtube.comlibretexts.org The hydroxymethyl group (-CH2OH) at the 2-position is a weakly deactivating group.

The directing effects of the substituents can be summarized as follows:

5-Hydroxy group (-OH): Activating and ortho-, para-directing (to positions 4 and 6, and 2 respectively).

2-Hydroxymethyl group (-CH2OH): Weakly deactivating.

Protonated Pyridine Nitrogen (-N+H-): Strongly deactivating and meta-directing (to positions 3 and 5).

Chelation and Metal-Ion Interactions

The structure of 5-Hydroxy-2-pyridinemethanol, with its hydroxyl group and pyridine nitrogen in proximity, provides a potential bidentate ligand capable of forming stable complexes with various metal ions. cymitquimica.com The formation of these chelate rings enhances the stability of the resulting metal complexes.

Mechanism of Metal Ion Chelation via Hydroxyl and Pyridine Nitrogen

Metal ion chelation by 5-Hydroxy-2-pyridinemethanol involves the coordination of a metal ion to both the deprotonated oxygen of the 5-hydroxyl group and the lone pair of electrons on the pyridine nitrogen atom. This forms a stable five-membered chelate ring. The process is typically pH-dependent, as the hydroxyl group must be deprotonated to act as a potent coordinating agent. In aqueous solutions, metal ions exist as hydrated species, and the chelation process involves the displacement of water molecules by the ligand. nih.gov

The formation of the chelate can be represented by the following general equilibrium:

M(H₂O)ₙ²⁺ + L⁻ ⇌ [M(L)(H₂O)ₙ₋₂]⁺ + 2H₂O

Where M represents the metal ion and L⁻ is the deprotonated form of 5-Hydroxy-2-pyridinemethanol. The stability of the resulting complex is influenced by factors such as the nature of the metal ion (charge, size, and electronic configuration), the pH of the solution, and the presence of other competing ligands. issr.edu.kh

Complex Formation with Transition Metals (e.g., Iron, Copper, Vanadium)

5-Hydroxy-2-pyridinemethanol and its derivatives are known to form complexes with a variety of transition metals. The stability and structure of these complexes are of significant interest due to their potential applications in various fields.

Iron (Fe): Iron(III) forms stable complexes with hydroxypyridine ligands. For instance, 2-hydroxypyridine (B17775) has been shown to form a 1:1 complex with Fe(III), with evidence suggesting that both the oxygen and nitrogen atoms are involved in coordination, leading to enhanced stability compared to its 3- and 4-hydroxy isomers. tandfonline.com The stability of iron complexes with related hydroxypyridinone ligands, which are structurally similar, has been extensively studied, revealing the formation of highly stable Fe(III) complexes. rsc.orgnih.gov

Copper (Cu): Copper(II) readily forms complexes with pyridine-containing ligands. wikipedia.org Studies on copper(II) complexes with hydroxypyridinecarboxylate ligands have demonstrated the formation of both monomeric and polymeric structures, with the stability of the complexes being influenced by the position of the hydroxyl group. rsc.orgrsc.orgresearchgate.net The chelation of Cu(II) by flavonoids, which can also contain hydroxyl and heterocyclic oxygen functionalities, has been shown to be an efficient process. researchgate.net It is expected that 5-Hydroxy-2-pyridinemethanol would form stable complexes with Cu(II) through the 5-hydroxyl and pyridine nitrogen donors.

Vanadium (V): Vanadium can exist in multiple oxidation states and forms a wide range of coordination complexes. wikipedia.orgyoutube.com The coordination chemistry of 2-pyridinemethanol (B130429) derivatives with vanadium has been explored, leading to the synthesis of various vanadyl (VO²⁺) complexes. researchgate.net Vanadium complexes with other nitrogen and oxygen-containing ligands have also been characterized, indicating the propensity of vanadium to coordinate with such donor atoms. nih.govrsc.org

Table 1: Stability Constants (log K) of Selected Metal Complexes with Related Ligands

| Ligand | Metal Ion | log K₁ | log β₂ | log β₃ | Reference |

| 2-Hydroxypyridine | Fe³⁺ | 5.6 | - | - | tandfonline.com |

| Pyridine-2,6-bis(monothiocarboxylic acid) | Fe²⁺ | - | 12 | - | nih.gov |

| Pyridine-2,6-bis(monothiocarboxylic acid) | Fe³⁺ | - | 33.36 | - | nih.gov |

| General Hydroxypyridinecarboxylates | Cu²⁺ | 2.97 - 4.96 | 5.48 - 8.84 | - | rsc.org |

| EDTA | Cu²⁺ | 18.8 | - | - | issr.edu.kh |

Note: This table presents data for structurally related ligands to provide a comparative context for the potential complexing ability of this compound. The stability constants are highly dependent on the specific ligand structure and experimental conditions.

Advanced Spectroscopic and Structural Elucidation Studies of 5 Hydroxy 2 Pyridinemethanol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

In the ¹H NMR spectrum of 5-Hydroxy-2-pyridinemethanol hydrochloride, the chemical shifts (δ) of the protons are influenced by the electron-withdrawing effects of the nitrogen atom, the hydroxyl group, and the hydroxymethyl substituent on the pyridine (B92270) ring. The spectrum typically shows distinct signals for the aromatic protons on the pyridine ring and the methylene (B1212753) protons of the hydroxymethyl group.

The aromatic region is of particular interest. The proton at position 6, being adjacent to the nitrogen, is expected to be the most deshielded and appear at the highest frequency (downfield). The protons at positions 3 and 4 will exhibit chemical shifts influenced by the hydroxyl group at C5. The coupling between adjacent protons (spin-spin coupling) provides connectivity information. For instance, the proton at C6 would appear as a doublet, coupling with the proton at C4, while the proton at C3 would also be a doublet, coupling with the proton at C4. The proton at C4 would, in turn, appear as a doublet of doublets.

The methylene protons (-CH₂OH) would typically appear as a singlet if there is no coupling to the hydroxyl proton, which is often the case in solvents like D₂O where rapid exchange with the solvent occurs. The protons of the hydroxyl (-OH) and the pyridinium (B92312) N-H (in the hydrochloride form) are often broad and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants This table presents predicted data based on the analysis of similar structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.3 - 7.5 | d | ~8.5 |

| H-4 | 7.8 - 8.0 | dd | ~8.5, ~2.5 |

| H-6 | 8.2 - 8.4 | d | ~2.5 |

| -CH₂- | 4.6 - 4.8 | s | - |

| Ar-OH | Variable | br s | - |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly indicative of the type of carbon and its electronic environment.

For this compound, the carbon atoms of the pyridine ring will appear in the aromatic region (typically δ 120-160 ppm). The carbon atom C5, attached to the hydroxyl group, will be significantly shielded compared to the other ring carbons. Conversely, the carbons adjacent to the nitrogen (C2 and C6) will be deshielded. The carbon of the methylene group (-CH₂OH) will appear in the aliphatic region, typically around δ 60-70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges This table presents predicted data based on the analysis of similar structures. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3 | 125 - 130 |

| C-4 | 135 - 140 |

| C-5 | 155 - 160 |

| C-6 | 145 - 150 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the FT-IR spectrum of this compound, key absorption bands would be expected. A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibrations from both the phenolic and alcoholic hydroxyl groups, likely broadened due to hydrogen bonding. The N-H stretch of the pyridinium ion also appears in this region. C-H stretching vibrations of the aromatic ring are typically observed around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-O stretching of the alcohol and phenol (B47542) groups would be found in the 1260-1000 cm⁻¹ range.

Raman spectroscopy provides complementary information. While O-H and N-H stretches are typically weak in Raman spectra, the aromatic ring vibrations often produce strong and sharp signals, making it an excellent technique for studying the pyridine core.

Table 3: Key FT-IR Vibrational Frequencies Data compiled from typical values for the identified functional groups.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3400 - 3200 | O-H and N-H stretching (broad, hydrogen-bonded) |

| 3100 - 3000 | Aromatic C-H stretching |

| 2950 - 2850 | Aliphatic C-H stretching |

| ~1610, ~1500, ~1450 | Aromatic C=C and C=N ring stretching |

| ~1250 | C-O stretching (phenolic) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular weight of the free base (C₆H₇NO₂) is approximately 125.13 g/mol . nih.gov In a typical mass spectrum using a soft ionization technique, a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 126 would be expected.

Under electron impact (EI) ionization, which induces more extensive fragmentation, a characteristic pattern would emerge. libretexts.org The molecular ion peak (M⁺) at m/z 125 may be observed. Common fragmentation pathways for pyridinemethanol derivatives include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. A significant fragmentation pathway often involves the cleavage of the C-C bond alpha to the nitrogen atom or the oxygen atom. For example, the loss of the -CH₂OH group (31 Da) would result in a fragment ion at m/z 94. Another common fragmentation for alcohols is the loss of water (18 Da), leading to a fragment at m/z 107. libretexts.org

Table 4: Potential Mass Spectrometry Fragments Based on general fragmentation rules for alcohols and aromatic nitrogen heterocycles. libretexts.org

| m/z Value | Possible Fragment Identity |

|---|---|

| 126 | [M+H]⁺ (Protonated Molecule) |

| 125 | M⁺ (Molecular Ion) |

| 108 | [M-OH]⁺ |

| 107 | [M-H₂O]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugation. Aromatic systems like pyridine exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted pyridine ring. The presence of the hydroxyl group, an auxochrome, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The spectrum is typically recorded in a solvent like ethanol (B145695) or water. The position of the absorption bands can be sensitive to the pH of the solution, as protonation or deprotonation of the hydroxyl group or the pyridine nitrogen alters the electronic structure of the chromophore.

X-ray Crystallography for Solid-State Molecular Structure Determination (applicable for its complexes)

In the context of its complexes, 5-Hydroxy-2-pyridinemethanol can act as a ligand, coordinating to a metal center. X-ray diffraction studies on such complexes would reveal how the ligand binds to the metal, the coordination geometry around the metal ion (e.g., octahedral, tetrahedral), and the nature of intermolecular interactions, such as hydrogen bonding, within the crystal structure. researchgate.netweizmann.ac.il This information is crucial for understanding the structure-property relationships in these coordination compounds. For example, studies on related pyridine-alcohol ligands have shown their ability to form various complex structures, including mononuclear and bridged dimeric species. researchgate.netweizmann.ac.il

Advanced Analytical Chromatography in Research (beyond basic identification)

Advanced analytical chromatography techniques are indispensable for the in-depth study of pharmaceutical compounds in complex matrices. Beyond simple identification, these methods provide quantitative data, reveal metabolic pathways, and ensure the purity and quality of active pharmaceutical ingredients. For a compound such as this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography/Mass Spectrometry (GC/MS) are powerful tools for research and development, enabling rigorous method validation and the analysis of potential metabolites.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of a robust HPLC method are critical for quantifying a target compound and its related impurities in pharmaceutical substances. medcraveonline.com Reverse-Phase HPLC (RP-HPLC) is a widely utilized technique for the analysis of pyridine derivatives and other heterocyclic compounds. researchgate.net The process involves creating a method that is specific, accurate, precise, and robust, adhering to guidelines such as those from the International Conference on Harmonization (ICH). medcraveonline.comresearchgate.net

Method development for a compound like this compound would typically involve selecting an appropriate stationary phase, such as a C18 column, which is effective for separating polar and non-polar analytes. ptfarm.plresearchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, to achieve optimal separation. ptfarm.plresearchgate.net Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. ptfarm.pl

Validation ensures the reliability of the analytical method. medcraveonline.com Key validation parameters, as defined by ICH guidelines, include linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness. medcraveonline.comresearchgate.net Precision is assessed through repeatability and intermediate precision, ensuring consistent results within and between analytical runs. ptfarm.pl Accuracy is determined by measuring the recovery of the analyte spiked into a sample matrix. researchgate.net Linearity is established by analyzing a series of dilutions of a standard solution to demonstrate a proportional relationship between concentration and detector response. ptfarm.pl

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. ptfarm.pl | Correlation coefficient (r) > 0.999. ptfarm.pl |

| Precision (RSD) | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at repeatability and intermediate levels. researchgate.net | Relative Standard Deviation (RSD) ≤ 2%. |

| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. Often determined by spike/recovery studies. researchgate.net | 98.0% to 102.0% recovery. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or degradants. medcraveonline.com | The analyte peak is free of interference from other components. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ptfarm.pl | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net | No significant change in results with minor variations in flow rate, mobile phase composition, or temperature. |

Gas Chromatography/Mass Spectrometry (GC/MS) Techniques for Metabolite Analysis

Gas chromatography coupled with mass spectrometry (GC/MS) is a cornerstone technique in metabolomics for identifying and quantifying small molecule metabolites (<650 Daltons) from biological matrices. nih.govvisionpublisher.info This approach offers high sensitivity, high resolving power, and extensive spectral libraries for compound identification. perlan.com.plscielo.br For polar compounds containing functional groups such as hydroxyls, like this compound, a derivatization step is essential to increase their volatility for GC analysis. researchgate.net

A common derivatization strategy is silylation, which involves replacing active hydrogen atoms in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) are frequently used for this purpose. perlan.com.plresearchgate.net This chemical modification decreases the polarity of the analyte and increases its thermal stability, making it suitable for gas chromatography. researchgate.net

The general workflow for GC/MS-based metabolite analysis begins with sample collection and extraction of metabolites from the biological matrix (e.g., plasma, urine). researchgate.net Following extraction, the sample undergoes derivatization. The derivatized sample is then injected into the GC-MS system. perlan.com.pl In the gas chromatograph, compounds are separated based on their boiling points and interaction with the capillary column (e.g., a DB5-MS column). perlan.com.pl The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected, generating a unique mass spectrum that serves as a chemical fingerprint for identification. researchgate.net

| Parameter | Example Condition |

|---|---|

| Derivatization Agent | N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with 1% TMCS. perlan.com.pl |

| GC Column | DB5-MS, 29 m x 0.25 mm ID, 0.25 µm film thickness. perlan.com.pl |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min. perlan.com.pl |

| Injector Temperature | 250°C. perlan.com.pl |

| Oven Temperature Program | Initial temp 60°C (1 min hold), ramp at 10°C/min to 325°C (10 min hold). perlan.com.pl |

| MS Transfer Line Temp | 290°C. perlan.com.pl |

| Ionization Mode | Electron Ionization (EI) at 70 eV. researchgate.net |

| Mass Scan Range | 50-600 u (amu). perlan.com.pl |

| Solvent Delay | ~5.90 minutes. perlan.com.pl |

Computational Chemistry and Theoretical Modeling of 5 Hydroxy 2 Pyridinemethanol Hydrochloride

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets like 6-311++G(d,p), enable accurate prediction of ground state geometries and various electronic properties. researchgate.net These calculations are foundational for understanding the intrinsic characteristics of 5-Hydroxy-2-pyridinemethanol hydrochloride.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound involves geometry optimization. This process seeks to find the minimum energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. For a flexible molecule with rotatable bonds, such as the hydroxymethyl group (-CH2OH), a conformational analysis is crucial. This involves systematically rotating the dihedral angles to identify the global minimum energy conformer, which is the most populated and stable conformation of the molecule. The presence of the hydrochloride salt form, where the pyridine (B92270) nitrogen is protonated, significantly influences the geometry and electronic distribution compared to its free base form.

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular architecture. For substituted pyridine rings, DFT calculations can accurately predict the slight distortions in the ring geometry caused by the substituents.

Table 1: Representative Optimized Geometric Parameters for a Pyridine Derivative (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | ~1.39 Å |

| C3-C4 | ~1.38 Å | |

| C-O (hydroxyl) | ~1.37 Å | |

| C-O (methanol) | ~1.43 Å | |

| Bond Angle | C2-N1-C6 | ~118° |

| C2-C3-C4 | ~120° | |

| Dihedral Angle | H-O-C-C | ~180° (anti) or ~0° (syn) |

Note: These are illustrative values based on typical pyridine derivatives. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and stability of a molecule. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. researchgate.net For pyridine derivatives, the distribution of the HOMO and LUMO orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In this compound, the HOMO is typically expected to be localized on the electron-rich pyridine ring and the oxygen atoms, while the LUMO may be distributed over the aromatic system. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyridine Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are illustrative and based on general findings for pyridine derivatives. irjweb.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding and charge distribution within a molecule. uni-muenchen.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which represents deviations from an idealized Lewis structure. These donor-acceptor interactions are quantified by second-order perturbation theory, where a larger interaction energy (E(2)) indicates a more significant delocalization. scirp.org

For this compound, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen atoms into the antibonding orbitals of the pyridine ring (n -> π*). scirp.org This analysis also provides information on the hybridization of atomic orbitals, which is crucial for understanding the bonding environment of each atom. The NBO method calculates the natural atomic charges, which offer a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis.

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energies (E(2)) for a Pyridine Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O (hydroxyl) | π(C3-C4) | ~15-25 |

| LP(1) O (hydroxyl) | π(C5-C6) | ~10-20 |

| π(C2-C3) | π*(C4-C5) | ~20-30 |

Note: LP denotes a lone pair. These are representative interactions and energies for a substituted pyridine system.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Predicted Infrared (IR) Vibrational Frequencies

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov Each calculated frequency can be animated to visualize the corresponding normal mode of vibration, allowing for a detailed assignment of the experimental spectrum. For this compound, key predicted vibrational modes would include the O-H stretching of the hydroxyl and hydroxymethyl groups, the N-H stretching of the protonated pyridine nitrogen, C-H stretching of the aromatic ring, and various C-C and C-N stretching and bending vibrations within the pyridine ring. mewaruniversity.org

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

Table 4: Illustrative Predicted vs. Experimental IR Frequencies for a Hydroxypyridine Derivative

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch (hydroxyl) | ~3400-3600 | 3200-3600 |

| N-H Stretch (pyridinium) | ~3100-3300 | 3100-3300 |

| Aromatic C-H Stretch | ~3000-3100 | 3000-3100 |

| C=C, C=N Stretch | ~1500-1650 | 1500-1650 |

| C-O Stretch | ~1200-1300 | 1200-1300 |

Note: These are general ranges and assignments based on literature for similar compounds. nih.govmewaruniversity.orgaip.org

Calculated Nuclear Magnetic Resonance (NMR) Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov These calculations provide theoretical spectra that can be directly compared with experimental results, aiding in the assignment of signals to specific nuclei in the molecule.

For this compound, the protonation of the pyridine nitrogen and the presence of electron-withdrawing hydroxyl groups would significantly influence the chemical shifts of the ring protons and carbons. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl protons. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. Comparing calculated and experimental shifts is a powerful tool for structural verification. chemicalbook.comchemicalbook.com

Table 5: Illustrative Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for a Pyridine Derivative

| Atom | Calculated ¹³C Shift (ppm) | Atom | Calculated ¹H Shift (ppm) |

| C2 | ~150-160 | H3 | ~7.0-7.5 |

| C3 | ~120-130 | H4 | ~7.5-8.0 |

| C4 | ~135-145 | H6 | ~8.0-8.5 |

| C5 | ~140-150 | CH₂ | ~4.5-5.0 |

| C6 | ~145-155 | OH (methanol) | ~5.0-5.5 |

| CH₂ | ~60-70 | OH (ring) | ~9.0-10.0 |

Note: These are illustrative values relative to TMS and are based on data for similar pyridine structures. chemicalbook.comchemicalbook.com The exact values are sensitive to the solvent and computational method used.

Molecular Docking and Ligand-Protein Interaction Analysis (Focus on Computational Methodologies)

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This analysis is crucial in drug discovery for identifying potential interactions and estimating the binding strength of a compound within the active site of a receptor. nih.govmdpi.com The process involves generating numerous possible conformations of the ligand within the binding pocket and then using a scoring function to rank these poses based on their energetic favorability. uzh.ch

Binding affinity, often expressed as the binding energy (kcal/mol), quantifies the strength of the interaction between a ligand like 5-Hydroxy-2-pyridinemethanol and a target protein. nih.gov Computational methods calculate this by summing the energetic contributions of various intermolecular forces, including electrostatic and non-electrostatic interactions. uzh.ch A lower binding energy score typically indicates a more stable and favorable protein-ligand complex. nih.gov

The interaction modes are analyzed to understand the specific forces driving the binding. These modes can include hydrogen bonds, hydrophobic interactions, and electrostatic attraction forces. nih.gov For instance, in silico studies on various heterocyclic compounds, such as pyrimidine (B1678525) derivatives, have demonstrated the ability of docking simulations to identify key amino acid residues involved in binding. nih.govnih.gov The analysis of these interactions is vital for structure-activity relationship (SAR) studies, which seek to understand how chemical structure relates to biological activity. nih.gov

Table 1: Example of Binding Interaction Analysis from a Molecular Docking Study This table is a representative example based on typical docking study outputs and does not represent actual data for this compound.

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Ligand Example A | -7.9 | GLU166, GLY143 | Hydrogen Bond |

| Ligand Example B | -7.5 | HIS41 | Aromatic π-π Stacking |

Source: Data structure adapted from docking studies on heterocyclic compounds. nih.gov

In silico analysis provides a detailed view of specific non-covalent interactions that stabilize the ligand-protein complex. For 5-Hydroxy-2-pyridinemethanol, two interactions are of primary importance:

Hydrogen Bonding: The presence of two hydroxyl (-OH) groups and a pyridine nitrogen atom in the molecule makes it a prime candidate for forming hydrogen bonds. cymitquimica.com These strong, directional interactions occur between a hydrogen atom donor (like the -OH groups) and a nearby electronegative atom (an acceptor, such as oxygen or nitrogen in protein residues). Computational models can precisely map these bonds, identifying their lengths and angles, which are crucial for stable binding. nih.govnih.gov

Non-Linear Optical (NLO) Properties Prediction and Material Science Relevance

Computational chemistry is instrumental in predicting the Non-Linear Optical (NLO) properties of molecules, identifying candidates for advanced materials in photonics and optical device technologies. rsc.org NLO materials interact with high-intensity light to produce new optical effects. The prediction of these properties is often performed using Density Functional Theory (DFT) calculations. rsc.orgresearchgate.net

Key NLO parameters calculated for molecules like this compound include polarizability (α) and, more importantly, the first and second hyperpolarizabilities (β and γ). nih.govnih.gov A high hyperpolarizability value indicates a strong NLO response. nih.gov The presence of a pyridine ring, which acts as an electron-withdrawing group, combined with electron-donating hydroxyl groups, creates an intramolecular charge-transfer system. This charge transfer is a key feature for enhancing NLO properties. nih.gov The calculated energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also a critical indicator; a smaller energy gap often correlates with higher NLO activity. nih.govnih.gov

Table 2: Example of Calculated NLO Properties for Organic Molecules This table is a representative example based on computational studies of NLO materials and does not represent actual data for this compound.

| Molecule | HOMO-LUMO Gap (eV) | Polarizability <α> (x 10⁻²³ esu) | Second Hyperpolarizability (γ) (x 10⁻³⁶ esu) |

|---|---|---|---|

| Chromene Derivative 4a | 4.01 | 6.77 | 1450 |

| Acridine Cocrystal | 2.43 | - | 62.27 |

Source: Data adapted from computational NLO studies. nih.govresearchgate.netnih.gov

The prediction of significant NLO properties suggests potential relevance in material science for applications such as optical switching and frequency conversion. rsc.org

Solvent Effects and Continuum Solvation Models in Computational Studies

The chemical behavior and properties of a molecule can be significantly influenced by its solvent environment. primescholars.comresearchgate.net Computational studies on this compound must account for these influences to yield accurate predictions. Continuum solvation models are a widely used and efficient approach for this purpose. primescholars.com

One of the most common methods is the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium characterized by its dielectric constant. primescholars.comresearchgate.net The solute molecule is placed within a cavity in this dielectric continuum, allowing for the calculation of solute-solvent interactions. primescholars.com

These computational models can predict how a solvent affects:

Molecular Geometry: The bond lengths and angles of the molecule can change in response to the polarity of the solvent.

Electronic Properties: The HOMO-LUMO energy gap, a measure of chemical reactivity and stability, can be altered by the solvent. Studies on similar molecules have shown that the energy gap can increase in more polar solvents like water, indicating greater kinetic stability. researchgate.net

Spectroscopic Properties: The vibrational frequencies and absorption spectra of the compound are often solvent-dependent. primescholars.comrsc.org

By studying these effects in solvents with different dielectric constants (e.g., toluene, ethanol (B145695), water), researchers can gain a comprehensive understanding of the compound's behavior in various chemical environments. primescholars.comresearchgate.net This is particularly relevant for predicting its solubility and reactivity in biological systems or in synthetic reaction media. cymitquimica.com

Applications of 5 Hydroxy 2 Pyridinemethanol Hydrochloride in Specialized Chemical Fields

Role as a Precursor or Building Block in Organic Synthesis

5-Hydroxy-2-pyridinemethanol hydrochloride is a versatile organic compound that serves as a valuable precursor and building block in the field of organic synthesis. cymitquimica.com Its bifunctional nature, possessing both a hydroxyl group and a hydroxymethyl group attached to a pyridine (B92270) core, allows for a variety of chemical transformations, making it an attractive starting material for the construction of more complex molecules. cymitquimica.com The pyridine ring itself is a key structural motif in many biologically active compounds and functional materials.

Synthesis of Complex Heterocyclic Compounds

The structure of this compound makes it an ideal candidate for the synthesis of a wide array of complex heterocyclic compounds. The hydroxyl and hydroxymethyl groups can be selectively protected or activated to participate in various coupling and cyclization reactions. For instance, pyridine derivatives are fundamental to the synthesis of numerous fused heterocyclic systems. nih.gov The presence of multiple reactive sites on the molecule allows for its incorporation into larger, polycyclic structures which are often scaffolds for medicinal chemistry research. researchgate.net

The general strategy involves utilizing the inherent reactivity of the pyridine nitrogen and the functional groups to build new rings onto the existing pyridine core. While specific examples detailing the use of this compound in the synthesis of complex heterocycles are not extensively documented in publicly available literature, the principles of heterocyclic chemistry strongly support its utility in this area. The synthesis of chromeno[2,3-b]pyridines, for example, often involves the reaction of substituted pyridines with other organic synthons. researchgate.net

Intermediate in Multi-Step Synthetic Sequences

In multi-step synthetic sequences, this compound can function as a crucial intermediate. cymitquimica.com Its functional groups can be manipulated in a stepwise manner to introduce desired functionalities. For example, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, while the phenolic hydroxyl group can be alkylated or acylated. These transformations generate new intermediates with altered reactivity, which can then undergo further reactions.

The concept of a "building block" in organic synthesis is central to the efficient construction of complex target molecules. nih.govrsc.orgenamine.net Compounds like this compound, with their defined stereochemistry and multiple functional groups, are sought after for their ability to be readily incorporated into a larger synthetic framework. Continuous one-flow multi-step synthesis is a modern approach where intermediates are generated and consumed in a continuous process, and the properties of this compound would be amenable to such systems. researchgate.nettue.nl

Applications in Coordination Chemistry

The pyridine nitrogen atom and the hydroxyl groups of this compound make it an excellent ligand for the coordination of metal ions. chemimpex.com The field of coordination chemistry explores the formation and properties of metal-ligand complexes, which have applications in catalysis, materials science, and bioinorganic chemistry. semanticscholar.orgdntb.gov.ua

Development of New Ligand Systems for Metal Complexes

This compound can act as a versatile ligand in the development of new metal complexes. chemimpex.com The pyridine nitrogen provides a strong coordination site for a wide range of transition metals. ekb.egjscimedcentral.com Furthermore, the hydroxyl and hydroxymethyl groups can also coordinate to the metal center, leading to the formation of chelate rings, which enhance the stability of the resulting complexes. derpharmachemica.com The ability of the ligand to adopt different coordination modes allows for the synthesis of complexes with diverse geometries and electronic properties.

The synthesis of coordination compounds with pyridine-based ligands is a well-established area of research. ekb.egjscimedcentral.comderpharmachemica.com By systematically varying the metal ion and the reaction conditions, a library of new complexes with this compound as a ligand could be prepared and their properties investigated.

| Metal Ion | Potential Coordination Geometry | Supporting Evidence |

| Fe(II) | Octahedral | Iron(II) complexes with related pyridine-based chalcone (B49325) ligands have been shown to adopt octahedral geometries. derpharmachemica.com |

| Zn(II) | Square Planar | Zinc(II) has been observed to form square planar complexes with similar ligands. derpharmachemica.com |

| Ni(II) | Octahedral, Square Planar, Tetrahedral | Nickel(II) is known to form complexes with various geometries depending on the ligand environment. jscimedcentral.com |

| Cu(I) / Cu(II) | Various | Copper complexes with pyridine-containing ligands are widely studied. ekb.egresearchgate.net |

| Ag(I) | Tetrahedral | Silver(I) has been shown to form tetrahedral complexes with pyridine-based Schiff base ligands. ekb.eg |

Study of Metal-Ligand Binding Modes and Geometries

The study of how ligands bind to metal ions and the resulting geometries of the complexes is fundamental to understanding their properties and reactivity. This compound offers multiple potential binding sites: the pyridine nitrogen, the phenolic oxygen, and the alcoholic oxygen. This allows for a rich variety of coordination modes, including monodentate, bidentate, and bridging behavior.

Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with single-crystal X-ray diffraction, are powerful tools for elucidating the binding modes and geometries of metal complexes. researchgate.net For instance, a shift in the C=N stretching frequency in the IR spectrum upon coordination would indicate the involvement of the pyridine nitrogen in binding. The structural characterization of metal complexes with ligands similar to this compound has revealed a range of interesting coordination behaviors. nih.govresearchgate.netscholarsresearchlibrary.com

Design of Supramolecular Assemblies (e.g., Self-Assembled Cages)

Supramolecular chemistry involves the design and synthesis of large, well-defined structures from smaller molecular components through non-covalent interactions, including metal-ligand coordination. The directional nature of the coordination bonds in pyridine-based ligands makes them excellent candidates for the construction of discrete, three-dimensional structures such as molecular cages. nih.govresearchgate.netrsc.org

These self-assembled cages can encapsulate guest molecules and have potential applications in areas such as drug delivery, catalysis, and sensing. The geometry of the ligand plays a crucial role in determining the final architecture of the supramolecular assembly. While specific examples of supramolecular cages formed from this compound are not readily found, the principles of coordination-driven self-assembly suggest its potential in this area. semanticscholar.orgrsc.org The combination of a rigid pyridine core with flexible hydroxyl and hydroxymethyl groups could lead to the formation of novel and functional supramolecular structures.

Derivatization Strategies and Analytical Research for 5 Hydroxy 2 Pyridinemethanol Hydrochloride and Its Analogs

Isotopic Labeling for Mechanistic Studies and Quantitative Analysis

Isotopic labeling is a powerful technique used to trace the fate of a molecule through a biological system or a chemical reaction. wikipedia.org By replacing one or more atoms in the 5-Hydroxy-2-pyridinemethanol molecule with a stable isotope (e.g., Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)), researchers can distinguish the labeled compound from its naturally occurring, unlabeled counterparts using mass spectrometry.

Research Findings: This technique is invaluable for metabolic research and pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov Isotopically labeled analogs of 5-Hydroxy-2-pyridinemethanol can be synthesized and used as internal standards in quantitative assays. Because these standards have nearly identical chemical and physical properties to the analyte, they co-elute chromatographically and experience similar matrix effects and ionization suppression in MS, leading to highly accurate and precise quantification. eurisotop.com

Furthermore, isotopic labeling is crucial for elucidating enzymatic reaction mechanisms. For instance, studies on pyridoxal 5'-phosphate (a related pyridine (B92270) derivative) dependent enzymes have used nitrogen and carbon isotopes to probe the transition states of decarboxylation reactions. nih.gov By analyzing the kinetic isotope effects, researchers can gain detailed insights into bond-breaking and bond-forming steps within the enzyme's active site. nih.gov This approach allows for a dynamic understanding of metabolic pathways, providing information on metabolic fluxes that cannot be obtained from concentration measurements alone. eurisotop.com

Table 3: Applications of Isotopic Labeling

| Application Area | Isotope Commonly Used | Information Gained |

|---|---|---|

| Quantitative Analysis | ²H, ¹³C, ¹⁵N | Serves as an ideal internal standard for MS-based quantification. eurisotop.com |

| Metabolic Pathway Tracing | ¹³C, ¹⁵N | Tracks the conversion of the compound into its metabolites in vivo and in vitro. nih.gov |

| Mechanistic Studies | ²H, ¹³C, ¹⁵N | Elucidates reaction mechanisms by measuring kinetic isotope effects. nih.gov |

| Drug Metabolism (ADME) | ¹³C, ¹⁴C (radiolabel) | Determines the absorption, distribution, metabolism, and excretion profile of a drug. nih.gov |

Research on Advanced Sample Preparation Techniques for Complex Matrices

The accurate analysis of 5-Hydroxy-2-pyridinemethanol in complex matrices such as blood, urine, or tissue homogenates is critically dependent on the sample preparation step. nih.govnih.gov The primary objectives of sample preparation are to isolate the analyte from interfering endogenous components (e.g., proteins, salts, lipids), concentrate the analyte to improve detection sensitivity, and transfer it into a solvent compatible with the analytical instrument. tiaft.org

Research Findings: For biological fluids, a common first step is protein precipitation, often achieved by adding a water-miscible organic solvent like acetonitrile. nih.gov This is followed by extraction techniques to further purify and concentrate the analyte. Liquid-liquid extraction (LLE) is a classic method that separates compounds based on their differential solubility in two immiscible liquids. mdpi.comtiaft.org It is effective but can be labor-intensive.

Solid-phase extraction (SPE) has become a widely adopted alternative due to its efficiency, selectivity, and potential for automation. tiaft.org SPE utilizes a solid sorbent material packed into a cartridge or well plate. By selecting a sorbent with appropriate chemistry (e.g., reversed-phase, normal-phase, or ion-exchange), it is possible to selectively retain the analyte while matrix interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent.

For volatile compounds or those that can be made volatile through derivatization, headspace analysis and purge-and-trap techniques are also employed, particularly for GC-based methods. cdc.gov These methods are effective for isolating volatile analytes from non-volatile matrix components. The selection of the optimal sample preparation technique is case-dependent and relies on the physicochemical properties of the analyte, the nature of the matrix, the required detection limits, and the analytical instrumentation being used. tiaft.org

Table 4: Sample Preparation Techniques for Complex Matrices

| Technique | Principle | Common Application | Advantages |

|---|---|---|---|

| Protein Precipitation | Denaturation and removal of proteins using organic solvents or acids. | Plasma, serum, whole blood. nih.gov | Simple, fast. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Urine, plasma. mdpi.comtiaft.org | Inexpensive, versatile. |

| Solid-Phase Extraction (SPE) | Selective adsorption of analyte onto a solid sorbent, followed by elution. | Biological fluids, environmental water. tiaft.org | High recovery, high concentration factor, easily automated. |

| Headspace Analysis | Analysis of the vapor phase in equilibrium with a liquid or solid sample. | Blood, environmental samples (for volatile analytes). cdc.gov | Minimal sample handling, reduces matrix effects. |

Future Directions in Research on 5 Hydroxy 2 Pyridinemethanol Hydrochloride

Exploration of Novel Synthetic Pathways for Sustainable Production

The development of environmentally benign and efficient synthetic routes for 5-Hydroxy-2-pyridinemethanol hydrochloride is a primary area of future research. Current synthetic strategies often rely on conventional methods that may involve harsh reaction conditions or the use of hazardous reagents. The focus is shifting towards green chemistry principles to minimize the environmental impact of its production.

One promising approach is the utilization of biomass-derived precursors. For instance, 2-Hydroxymethyl-5-hydroxypyridine has been isolated from the matured, ripened, and dried seeds of Sterculia lychnophora glpbio.com. Research could focus on developing efficient extraction and purification techniques for this natural source, followed by a green chemical conversion to the hydrochloride salt. Furthermore, the transformation of biomass-derived platform molecules like furfural and 5-hydroxymethylfurfural into pyridine (B92270) derivatives presents a sustainable alternative to fossil fuel-based syntheses.

Another key area is the development of catalytic processes that improve atom economy and reduce waste. This includes the exploration of:

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis of pyridine derivatives can offer high selectivity under mild conditions.

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, safety, and scalability while minimizing solvent usage and by-product formation.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods.

The table below summarizes potential sustainable synthetic approaches for pyridine derivatives applicable to this compound.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biomass Valorization | Renewable feedstock, potential for reduced carbon footprint. | Development of efficient extraction from natural sources and conversion of biomass-derived furans. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Screening and engineering of enzymes for specific hydroxylation and functional group manipulation on the pyridine ring. |

| Flow Chemistry | Improved process control, enhanced safety, scalability, and resource efficiency. | Optimization of reactor design and reaction conditions for the continuous synthesis of the target compound. |

| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, lower energy consumption. | Development of efficient microwave-assisted protocols for key synthetic steps. |

Advanced Mechanistic Investigations of its Chemical Transformations

A deeper understanding of the reaction mechanisms governing the chemical transformations of this compound is crucial for optimizing existing reactions and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of its reactivity.

Key areas for mechanistic investigation include:

Tautomerism: Like other hydroxypyridines, 5-Hydroxy-2-pyridinemethanol can exist in tautomeric forms. Investigating the factors that influence the tautomeric equilibrium, such as solvent, pH, and temperature, is essential as it dictates the compound's reactivity. The direct tautomerization may not be energetically favorable, but pathways involving dimerization or solvent-mediation could play a significant role hmdb.ca.

Reaction Pathways: Detailed studies of its participation in reactions such as nucleophilic substitution, oxidation, and reduction will provide insights into the role of the hydroxyl and hydroxymethyl functional groups. This can be achieved through kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. This theoretical approach can complement experimental findings and guide the design of new synthetic strategies.

Expansion of its Utility in Emerging Catalytic Systems

The structural features of 5-Hydroxy-2-pyridinemethanol, particularly the presence of both a hydroxyl group and a pyridine nitrogen atom, suggest its potential as a ligand or catalyst in various chemical transformations. Future research will likely explore its application in emerging catalytic systems.

Potential catalytic applications to be investigated include:

Homogeneous Catalysis: The pyridine nitrogen can coordinate to metal centers, making it a candidate for ligand development in transition-metal catalysis. The hydroxyl group could participate in catalyst-substrate interactions or act as a proton shuttle.

Organocatalysis: The bifunctional nature of the molecule, possessing both a Lewis basic site (pyridine nitrogen) and a Brønsted acidic/hydrogen-bond donor site (hydroxyl group), could be exploited in organocatalytic reactions.

Materials Science: The compound could be used as a building block for the synthesis of functional materials, such as metal-organic frameworks (MOFs) or polymers with catalytic properties.

Research in this area would involve synthesizing metal complexes with 5-Hydroxy-2-pyridinemethanol as a ligand and evaluating their catalytic activity in various organic reactions, such as cross-coupling reactions, hydrogenations, and oxidations.

Deeper Theoretical Understanding of its Electronic and Structural Properties